
Azadirone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azadirone is a limonoid tetranortriterpene compound found in various plants, particularly in the Meliaceae family, such as Toona sinensis and Azadirachta indica (neem). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azadirone can be isolated from natural sources such as the fruits of Azadirachta indica using medium pressure liquid chromatography (MPLC). The isolation process involves extracting the limonoids from the plant material, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from neem fruits. The process includes automated and rapid medium pressure liquid chromatography (MPLC) for preparative isolation and quantification. High-performance liquid chromatography (HPLC) is used for the quantification of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Azadirone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in detail.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Azadirone exerts its effects through various molecular targets and pathways. It has been shown to suppress the MAPK signal pathway, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1 . Additionally, this compound can downregulate COX-2 and substance P in spinal cord tissues, contributing to its analgesic effects . In cancer cells, this compound induces apoptosis through a p53 protein-independent mechanism involving the ROS-ERK-CHOP-death receptor pathway .
Vergleich Mit ähnlichen Verbindungen
Azadirone is part of the limonoid family, which includes other compounds such as nimbolide, azadirachtin, and gedunin. These compounds share similar biological activities but differ in their chemical structures and specific mechanisms of action . For example:
Azadirachtin: Primarily used as an insecticide, azadirachtin acts as an antifeedant and disrupts the reproductive cycle of insects.
This compound’s uniqueness lies in its ability to modulate multiple biological pathways, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
25279-67-8 |
|---|---|
Molekularformel |
C28H36O4 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H36O4/c1-17(29)32-24-15-22-25(2,3)23(30)10-13-27(22,5)21-9-12-26(4)19(18-11-14-31-16-18)7-8-20(26)28(21,24)6/h8,10-11,13-14,16,19,21-22,24H,7,9,12,15H2,1-6H3/t19-,21+,22-,24+,26-,27+,28-/m0/s1 |
InChI-Schlüssel |
XXIKKMLIDXLAIK-RFKFVWFBSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
Kanonische SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


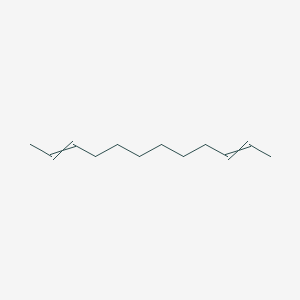

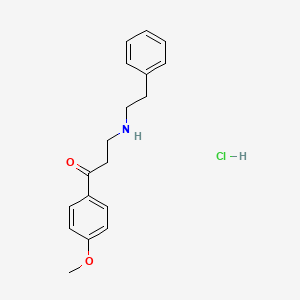
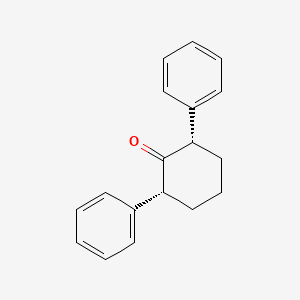
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

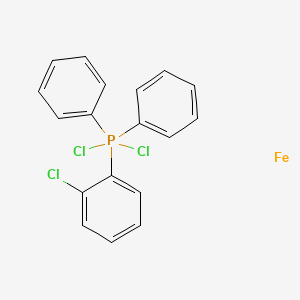

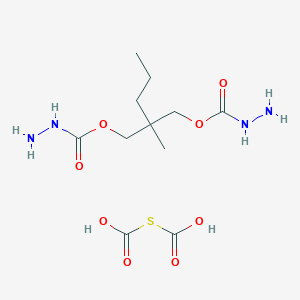
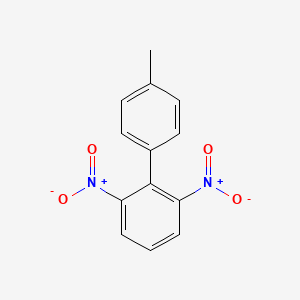
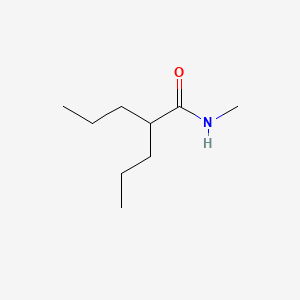
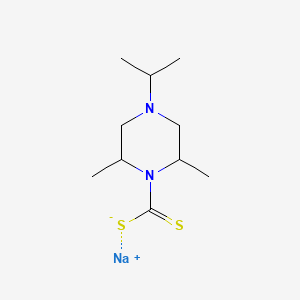
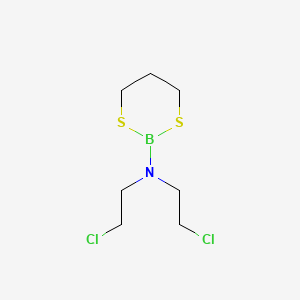
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
